
9'-(Benzyloxy) Naloxone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9’-(Benzyloxy) Naloxone is a derivative of naloxone, a well-known opioid antagonist used to counteract the effects of opioid overdose. The compound has a molecular formula of C28H31NO5 and a molecular weight of 461.549. It is characterized by the presence of a benzyloxy group attached to the naloxone structure, which may influence its pharmacological properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9’-(Benzyloxy) Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. One common method is the reaction of naloxone with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyl group of naloxone is replaced by the benzyloxy group.
Industrial Production Methods
Industrial production of 9’-(Benzyloxy) Naloxone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
9’-(Benzyloxy) Naloxone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
9’-(Benzyloxy) Naloxone has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Research is conducted to explore its potential as a therapeutic agent for conditions related to opioid use and overdose.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 9’-(Benzyloxy) Naloxone involves its interaction with opioid receptors, particularly the μ-opioid receptor. As an opioid antagonist, it competitively binds to these receptors, preventing the activation by opioid agonists. This action helps to reverse the effects of opioid overdose, such as respiratory depression and sedation. The presence of the benzyloxy group may influence its binding affinity and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naloxone: The parent compound, widely used as an opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Methylnaltrexone: A derivative used to treat opioid-induced constipation.
Uniqueness
9’-(Benzyloxy) Naloxone is unique due to the presence of the benzyloxy group, which may alter its pharmacological properties compared to other opioid antagonists. This modification can potentially enhance its efficacy, bioavailability, or duration of action, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C28H31NO5 |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(4'R,4'aS,7'aR,12'bS)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a-ol |
InChI |
InChI=1S/C28H31NO5/c1-2-13-29-14-12-26-23-20-8-9-21(31-18-19-6-4-3-5-7-19)24(23)34-25(26)28(32-15-16-33-28)11-10-27(26,30)22(29)17-20/h2-9,22,25,30H,1,10-18H2/t22-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
FRLVKUXHTWWZNQ-DRZCSJLFSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
Kanonische SMILES |
C=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


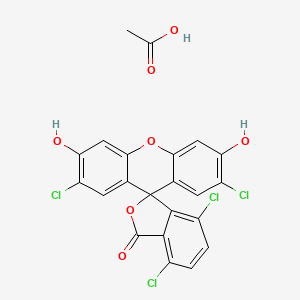


![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
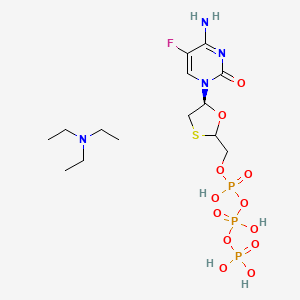

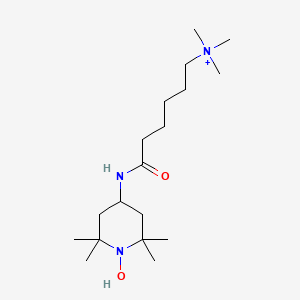
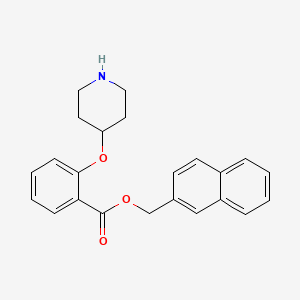
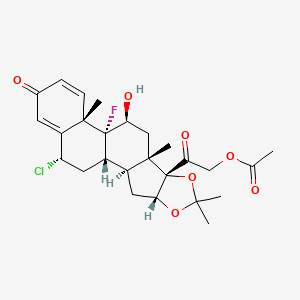

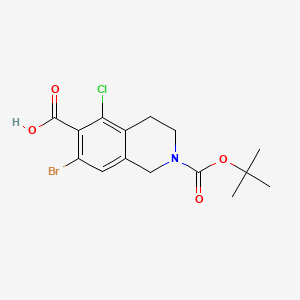
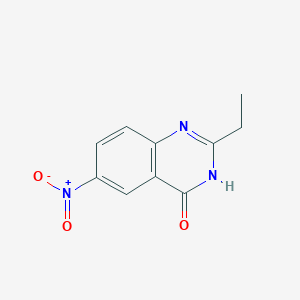
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)
